5-Chloro-3-methoxy-2-nitrobenzoic acid
Description
5-Chloro-3-methoxy-2-nitrobenzoic acid (CAS: 1121585-22-5) is a substituted benzoic acid derivative featuring chloro, methoxy, and nitro groups at positions 5, 3, and 2, respectively, on the aromatic ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to its reactive nitro and chloro substituents, which enable diverse chemical modifications.
Properties
IUPAC Name |
5-chloro-3-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-6-3-4(9)2-5(8(11)12)7(6)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKXWIGUCWZDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-2-nitrobenzoic acid typically involves the nitration of 5-chloro-3-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 5-Chloro-3-methoxy-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
Synthesis and Chemical Properties
5-Chloro-3-methoxy-2-nitrobenzoic acid (C8H6ClNO5) can be synthesized through various methods, primarily involving nitration and substitution reactions. A notable synthesis route involves using 3-chlorobenzoic acid as a precursor, undergoing nitration to obtain the nitro group at the appropriate position, followed by methanol substitution to introduce the methoxy group. This method is characterized by its simplicity and cost-effectiveness, making it suitable for industrial production .
Anticoagulant Drug Development
One of the most prominent applications of this compound is as an intermediate in the synthesis of Betrixaban , a novel anticoagulant medication. Betrixaban is used for the prevention of venous thromboembolism in adult patients undergoing elective hip or knee replacement surgery. The compound serves as a key intermediate in the synthesis pathway, facilitating a more efficient production process compared to previous methods that were longer and more costly .
Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit notable analgesic and anti-inflammatory properties. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests potential use in developing safer anti-inflammatory drugs that selectively target COX-2 over COX-1, thereby minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
Compounds similar to this compound have been investigated for their antimicrobial properties. The presence of chlorine and nitro groups enhances their activity against various bacterial strains, suggesting potential applications in treating infections or as preservatives in pharmaceutical formulations .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Synthesis of Analgesics | New derivatives showed significant analgesic activity in hot-plate and tail-flick tests | Potential for pain management therapies |
| Anticoagulant Synthesis | Demonstrated a more efficient synthesis route for Betrixaban using this compound | Industrial scale production of anticoagulants |
| Antimicrobial Testing | Exhibited inhibitory effects on bacterial growth | Development of new antibiotics |
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the methoxy and chlorine groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly influence the physical, chemical, and biological properties of benzoic acid derivatives. Below is a comparison with key analogs:
2-Chloro-5-nitrobenzoic Acid (CAS: 2516-96-3)
- Structure : Chloro at position 2, nitro at position 4.
- Properties : Melting point 215–217°C, molecular weight 201.57 g/mol, soluble in organic solvents .
- Comparison : The absence of a methoxy group reduces steric hindrance, while the nitro group at position 5 (meta to the carboxylic acid) decreases acidity compared to the target compound’s nitro group at position 2 (ortho), which enhances acidity due to stronger electron-withdrawing effects .
Methyl 5-Chloro-2-hydroxy-3-nitrobenzoate (CAS: 30880-72-9)
- Structure : Methyl ester of a hydroxylated analog.
- Comparison: The ester group reduces water solubility compared to the free carboxylic acid.
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic Acid (CAS: 63603-09-8)
Physical and Chemical Properties
*Calculated molecular formula: C₈H₆ClNO₅.
Biological Activity
5-Chloro-3-methoxy-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C₈H₆ClN₁O₅
- Molecular Weight: 219.59 g/mol
- CAS Number: 24721180
The presence of the chloro, methoxy, and nitro groups significantly influences its biological properties.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
The compound has shown potential as an inhibitor of various enzymes. In biochemical assays, it may inhibit enzyme activity by binding to the active site, thus preventing substrate access. The nitro group can participate in redox reactions, enhancing its reactivity and ability to modulate enzyme functions .
2. Antitumor Activity:
Research indicates that derivatives of benzoic acids, including this compound, exhibit anti-tumor properties. Studies have demonstrated that certain metal complexes formed with this acid can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. Specifically, complexes derived from this compound have shown significant growth suppression at low micromolar concentrations .
3. Neuroprotective Effects:
In cellular models, particularly BV-2 microglial cells, derivatives of this compound have exhibited neuroprotective effects against inflammation and oxidative stress, suggesting potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study examining the effects of various metal complexes with this compound, it was found that complex (1) induced a 75.70% suppression of A549 cell proliferation at a concentration of 20 µM after 24 hours. The IC50 value for this complex was determined to be 8.82 µM, indicating potent anticancer activity .
Table 2: Antitumor Efficacy Data
| Complex | Cell Line | Concentration (µM) | % Growth Suppression | IC50 (µM) |
|---|---|---|---|---|
| Complex (1) | A549 | 20 | 75.70 | 8.82 |
| Complex (2) | Caco-2 | 20 | 72.70 | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-3-methoxy-2-nitrobenzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nitration of a chlorinated benzoic acid precursor followed by methoxylation. For example, nitration of 5-chloro-3-methoxybenzoic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the ortho position. Alternatively, side-chain oxidation of 5-chloro-3-methoxy-2-nitrotoluene using KMnO₄ in acidic media yields the carboxylic acid .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Optimize temperature to avoid over-nitration or decomposition. Typical yields range from 60–75% depending on purification efficiency.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water gradient) to confirm ≥95% purity.
- Structural Confirmation :
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O, carboxylic acid), 1530–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .
- ¹H/¹³C NMR : Methoxy group (~δ 3.9 ppm in ¹H NMR; δ 55–60 ppm in ¹³C NMR) and nitro group aromatic coupling patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C₈H₆ClNO₅: C 42.97%, H 2.68%) .
Q. What solvents and storage conditions ensure the compound’s stability?
- Solubility : Sparingly soluble in cold water; dissolves in DMSO, DMF, or methanol. Use polar aprotic solvents for reactions .
- Storage : Store in amber vials at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitro or methoxy groups. Decomposition occurs above 150°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?
- Troubleshooting :
- Dynamic Effects : Check for rotational barriers (e.g., hindered methoxy group rotation) using variable-temperature NMR.
- Impurity Peaks : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out co-eluting isomers (e.g., 4-chloro vs. 5-chloro positional isomers) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set) .
Q. What strategies optimize the design of derivatives for dopamine D2/5-HT3 receptor binding studies?
- Derivatization Approach :
- Amide Formation : React the carboxylic acid with 1,4-diazepines or substituted anilines (EDC/HOBt coupling) to enhance blood-brain barrier permeability .
- Bioisosteres : Replace the nitro group with sulfonamide or trifluoromethyl groups to modulate electron-withdrawing effects and receptor affinity .
- Screening : Use radioligand displacement assays (e.g., [³H]spiperone for D2, [³H]GR65630 for 5-HT3) to quantify IC₅₀ values.
Q. How should researchers address discrepancies in reported melting points (e.g., 136–139°C vs. 141–146°C)?
- Root-Cause Analysis :
- Polymorphism : Perform DSC/TGA to identify polymorphic forms.
- Purity : Recrystallize from ethanol/water (1:3) and compare with literature values for co-produced isomers (e.g., 4-chloro-2-nitrobenzoic acid, mp 141–146°C) .
- Method Variability : Standardize heating rates (1–2°C/min) and sample preparation (powder vs. crystals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
